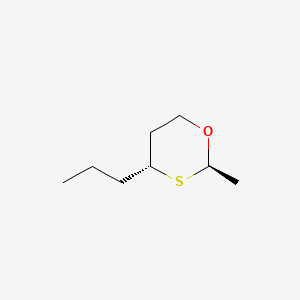
trans-2-Methyl-4-propyl-1,3-oxathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-Methyl-4-propyl-1,3-oxathiane is a useful research compound. Its molecular formula is C8H16OS and its molecular weight is 160.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Flavoring Agent in Food and Beverages
trans-2-Methyl-4-propyl-1,3-oxathiane is primarily recognized for its role as a flavoring agent. It is particularly noted for imparting tropical and fruity notes to food and beverages.
Case Study: Wine Fermentation
A significant study highlighted the role of this compound during the fermentation process of Sauvignon blanc juice. The research demonstrated that this compound interacts with varietal thiols and acetaldehyde, influencing the overall aroma profile of the wine. The study found that concentrations of approximately 0.50 ppm were effective in enhancing flavor complexity during fermentation (Wang et al., 2020) .
| Compound | Concentration (ppm) | Effect |
|---|---|---|
| This compound | 0.50 | Enhances tropical flavor notes |
| Acetaldehyde | Varies | Reacts with thiols to form oxathiane |
Perfume and Fragrance Industry
Another prominent application of this compound is in the fragrance industry, where it serves as a key perfuming agent. Its unique scent profile makes it suitable for creating complex fragrances.
Patent Insights
A patent (US4220561A) outlines the use of oxathiane derivatives, including this compound, in various perfuming compositions. The compound's ability to provide a pleasant aroma at low concentrations makes it valuable in both personal care products and household fragrances .
Analytical Chemistry
The compound has also been utilized in analytical chemistry for its distinctive properties that allow for the identification and quantification of flavors in various matrices.
Research Findings
A study conducted on wine samples identified and quantified this compound using gas chromatography-mass spectrometry (GC-MS). The findings indicated that this compound is a significant contributor to the overall flavor profile of certain wine varieties, reinforcing its relevance in food science .
Environmental Applications
Emerging research suggests potential applications of this compound in environmental monitoring due to its distinct chemical signature.
Analytical Techniques
Methods such as solid-phase microextraction (SPME) coupled with GC-MS have been employed to detect this compound in environmental samples, showcasing its utility in assessing flavor compounds originating from natural sources .
Eigenschaften
CAS-Nummer |
59324-17-3 |
|---|---|
Molekularformel |
C8H16OS |
Molekulargewicht |
160.28 g/mol |
IUPAC-Name |
(2R,4R)-2-methyl-4-propyl-1,3-oxathiane |
InChI |
InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
GKGOLPMYJJXRGD-HTQZYQBOSA-N |
SMILES |
CCCC1CCOC(S1)C |
Isomerische SMILES |
CCC[C@@H]1CCO[C@H](S1)C |
Kanonische SMILES |
CCCC1CCOC(S1)C |
Key on ui other cas no. |
59324-17-3 |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















